The Core Mechanism of VL285: An In-Depth Technical Guide for Researchers
The Core Mechanism of VL285: An In-Depth Technical Guide for Researchers
For Immediate Release
Cambridge, MA – December 9, 2025 – VL285 is a potent, high-affinity small molecule ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, playing a pivotal role in the rapidly advancing field of targeted protein degradation. This technical guide provides a comprehensive overview of the mechanism of action of VL285, intended for researchers, scientists, and drug development professionals. The document details the core principles of how VL285 is utilized in Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of specific proteins of interest, and includes quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding.
Introduction to VL285 and Targeted Protein Degradation
Targeted protein degradation is a therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. PROTACs are heterobifunctional molecules at the forefront of this approach. They are composed of a ligand that binds to a target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.
VL285 serves as a high-affinity ligand for the VHL E3 ubiquitin ligase, one of the most utilized E3 ligases in PROTAC design.[1] By incorporating VL285, a PROTAC can effectively "hijack" the VHL E3 ligase, bringing it into close proximity with a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[2] It is important to note that VL285 itself is not a protein degrader but rather a critical component for building VHL-recruiting PROTACs.[1] It can also be used as a competitive inhibitor to validate the VHL-dependent mechanism of action of a PROTAC.[1]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The mechanism of action of a VL285-based PROTAC is a cyclical process that results in the catalytic degradation of a target protein. The key steps are as follows:
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Ternary Complex Formation: The PROTAC molecule, containing the VL285 moiety, simultaneously binds to the target protein of interest (POI) and the VHL E3 ligase. This brings the target protein and the E3 ligase into close proximity, forming a ternary complex (POI-PROTAC-VHL).[2][3] The stability and conformation of this ternary complex are critical for the efficiency of the subsequent steps.[2]
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Ubiquitination: Once the ternary complex is formed, the VHL E3 ligase, in conjunction with E1 activating and E2 conjugating enzymes, facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the target protein. This results in the formation of a polyubiquitin (B1169507) chain.[2]
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Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, the cell's primary protein degradation machinery. The proteasome unfolds and degrades the target protein into small peptides, effectively removing it from the cell.[2]
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PROTAC Recycling: After the degradation of the target protein, the PROTAC molecule is released and can catalytically induce the degradation of additional target protein molecules.[2]
Quantitative Data
The efficacy of VL285 as a VHL ligand and its utility in PROTACs have been characterized by various quantitative measures.
| Parameter | Value | Description | Reference |
| IC50 (VHL Binding) | 0.34 µM (340 nM) | The half-maximal inhibitory concentration of VL285 for binding to the VHL E3 ligase. This value indicates its potency as a VHL ligand. | [3][4] |
| HaloPROTAC3-mediated degradation of GFP-HaloTag7 | ~50% reduction with excess VL285 | Co-treatment with excess VL285 significantly reduced the degradation of the target protein by a VHL-recruiting PROTAC, confirming the VHL-dependent mechanism. | [5] |
| p38α Degradation by a VL285-based PROTAC in MCF7 cells | ~85% at 1 µM | A representative example of the degradation efficiency of a PROTAC utilizing a VL285 scaffold. | [6] |
| p38α Degradation by a VL285-based PROTAC in T47D cells | ~80% at 1 µM | Demonstrates the potent degradative activity of VL285-based PROTACs in a different cell line. | [6] |
Experimental Protocols
The characterization of VL285 and VL285-based PROTACs involves a variety of in vitro and cellular assays. Below are detailed methodologies for key experiments.
VHL Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is used to determine the binding affinity of VL285 to the VHL protein complex.
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Principle: A competitive assay where the test compound (VL285) competes with a fluorescently labeled VHL ligand (VHL-Red Ligand) for binding to a 6His-tagged human VHL protein complex. An anti-6His antibody labeled with Europium cryptate is used to detect the tagged VHL complex. When the fluorescent ligand is bound to the VHL complex, FRET occurs between the Europium donor and the red acceptor. Unlabeled ligands will displace the fluorescent ligand, leading to a decrease in the FRET signal.[7]
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Protocol:
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Dispense test compounds or standards into a low-volume 384-well white plate.
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Add the 6His-tagged VHL protein complex to each well.
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Add a pre-mixed solution of the anti-6His Europium cryptate antibody and the VHL-Red Ligand.
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Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
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Read the fluorescence at both the donor and acceptor emission wavelengths using an HTRF-compatible plate reader.
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Calculate the HTRF ratio (acceptor emission / donor emission) and plot against the compound concentration to determine the IC50 value.[7]
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Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR is used to measure the kinetics of ternary complex formation.
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Principle: SPR measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time. To study ternary complex formation, the E3 ligase (VHL) is immobilized on the sensor chip, and a solution containing the PROTAC and the target protein is flowed over the surface. The formation of the ternary complex on the chip results in an increase in the SPR signal.
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Protocol:
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Immobilize the purified VHL E3 ligase complex onto a sensor chip.
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Prepare a series of solutions containing a fixed concentration of the target protein and varying concentrations of the VL285-based PROTAC.
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Inject the solutions over the sensor chip surface and monitor the binding response.
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Regenerate the sensor surface between injections.
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Analyze the sensorgrams to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD) for the ternary complex.[8]
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Cellular Protein Degradation Assay (Western Blot)
This assay is used to quantify the degradation of a target protein in cells treated with a VL285-based PROTAC.
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Protocol:
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Culture cells to an appropriate confluency and treat with varying concentrations of the VL285-based PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Determine the total protein concentration of the lysates using a BCA assay.
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Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
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Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
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Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle control.[6]
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Visualizations
The following diagrams illustrate the key concepts related to the mechanism of action of VL285.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. revvity.com [revvity.com]
- 8. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
